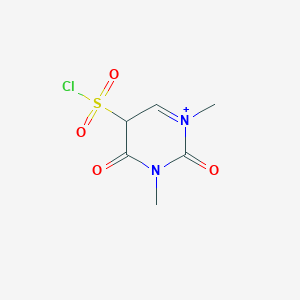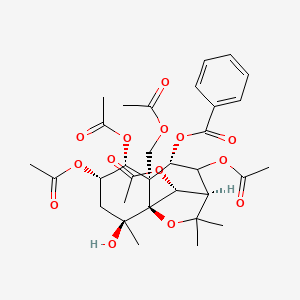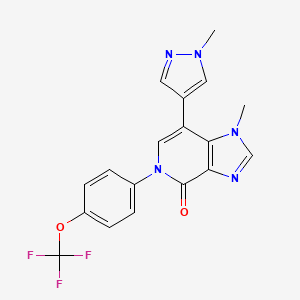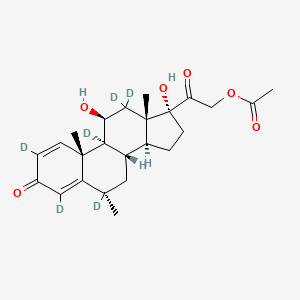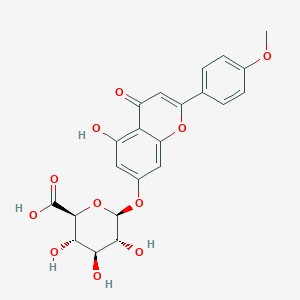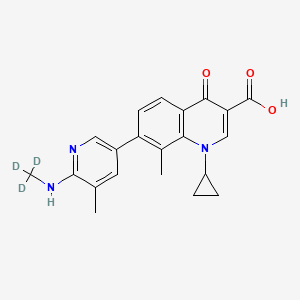
Ozenoxacin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ozenoxacin-d3 is a deuterated form of Ozenoxacin, a non-fluorinated quinolone antibiotic. Ozenoxacin is primarily used for the treatment of impetigo, a common bacterial skin infection. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ozenoxacin is synthesized through a series of chemical reactions involving the Pd-catalyzed cross-coupling of a bromoquinolone and a pyridyl tributylstannane (Stille coupling). The pyridyl tributylstannane is synthesized from the corresponding dihalopyridine through nucleophilic aromatic substitution with methylamine, protected as the acetamide using acetic anhydride, and converted to the organostannane through Pd-catalyzed stannylation with bis(tributyltin). The bromoquinolone is made from N-cyclopropyl aniline and diethyl ethoxymethylenemalonate, reacting through a Michael addition, followed by elimination of the ethoxy group and a Friedel-Crafts acylation at elevated temperature .
Industrial Production Methods
Industrial production of Ozenoxacin involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process typically includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Ozenoxacin undergoes various chemical reactions, including:
Oxidation: Ozenoxacin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the quinolone ring, affecting its antibacterial properties.
Substitution: Nucleophilic substitution reactions are used in the synthesis of Ozenoxacin, particularly in the formation of the pyridyl tributylstannane intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like methylamine and acetic anhydride are employed in nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates in the synthetic pathway, as well as degradation products that are studied for stability and efficacy.
Scientific Research Applications
Ozenoxacin-d3 is used extensively in scientific research to:
Study Metabolic Pathways: The deuterated form helps in tracing the metabolic pathways of Ozenoxacin in biological systems.
Pharmacokinetics: Researchers use this compound to study the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Antibacterial Research: It is used to investigate the efficacy of Ozenoxacin against various bacterial strains, including those resistant to other antibiotics.
Drug Development: this compound serves as a reference compound in the development of new antibacterial agents.
Mechanism of Action
Ozenoxacin exerts its antibacterial effects by inhibiting bacterial DNA replication enzymes, specifically DNA gyrase A and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, supercoiling, and chromosomal segregation. By inhibiting these enzymes, Ozenoxacin prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action but includes a fluorine atom, which Ozenoxacin lacks.
Levofloxacin: Another fluoroquinolone with broader antibacterial activity but higher potential for resistance development.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria but also includes a fluorine atom.
Uniqueness of Ozenoxacin
Ozenoxacin is unique due to its non-fluorinated structure, which provides a better safety profile compared to fluoroquinolones. It also shows efficacy against bacteria resistant to other quinolones, making it a valuable option in the treatment of resistant bacterial infections .
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-cyclopropyl-8-methyl-7-[5-methyl-6-(trideuteriomethylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)/i3D3 |
InChI Key |
XPIJWUTXQAGSLK-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=NC=C(C=C1C)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C |
Canonical SMILES |
CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)
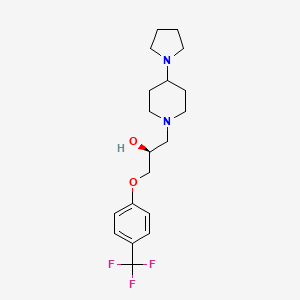
![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
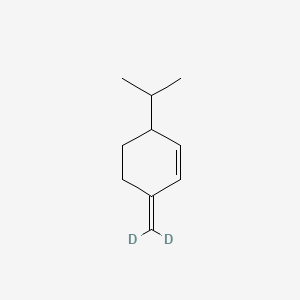
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)
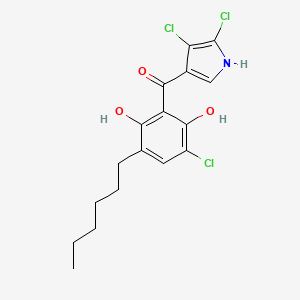

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)
